molecular formula C7H5N3O2 B1279174 2-Amino-4-nitrobenzonitrile CAS No. 87376-25-8

2-Amino-4-nitrobenzonitrile

Cat. No.: B1279174
CAS No.: 87376-25-8
M. Wt: 163.13 g/mol
InChI Key: WLKYODIBWNIWDK-UHFFFAOYSA-N
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Description

2-Amino-4-nitrobenzonitrile is an organic compound with the chemical formula C7H5N3O2. It appears as orange-yellow crystals and is soluble in alcohol, ether, and chloroform, but only slightly soluble in water . This compound is used in various chemical reactions and has applications in scientific research and industry.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 2-Amino-4-nitrobenzonitrile can be achieved through several synthetic routes. One common method involves the nitration of 2-Aminobenzonitrile using a mixture of concentrated sulfuric acid and nitric acid. The reaction is typically carried out at low temperatures to control the exothermic nature of the nitration process .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent quality and yield. The nitration process is optimized for large-scale production, with careful control of reaction parameters such as temperature, concentration, and reaction time .

Chemical Reactions Analysis

Types of Reactions: 2-Amino-4-nitrobenzonitrile undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Nucleophiles such as halides or alkoxides in the presence of a base.

Major Products:

Scientific Research Applications

2-Amino-4-nitrobenzonitrile has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.

    Biology: It serves as a building block for the synthesis of biologically active molecules.

    Medicine: It is used in the development of pharmaceutical compounds with potential therapeutic effects.

    Industry: It is employed in the production of specialty chemicals and materials

Comparison with Similar Compounds

Comparison: 2-Amino-4-nitrobenzonitrile is unique due to the presence of both an amino group and a nitro group on the benzene ring. This combination allows it to undergo a wider range of chemical reactions compared to similar compounds that may only have one functional group. For example, 2-Aminobenzonitrile lacks the nitro group, limiting its reactivity in certain types of reactions. Similarly, 2-Amino-5-nitrobenzonitrile has the nitro group in a different position, which can affect its reactivity and the types of products formed in chemical reactions .

Properties

IUPAC Name

2-amino-4-nitrobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5N3O2/c8-4-5-1-2-6(10(11)12)3-7(5)9/h1-3H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLKYODIBWNIWDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30456854
Record name 2-amino-4-nitrobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30456854
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

87376-25-8
Record name 2-amino-4-nitrobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30456854
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Amino-4-nitrobenzonitrile
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Synthesis routes and methods I

Procedure details

To a solution of 2-bromo-5-nitroaniline (5.0 g, 23 mmol) in dimethylforamide (100 ml) and pyridine (20ml) was stirred with copper(I) cyanide (2.05 g, 64 mmol). The mixture was then heated to 160° C. for 48 hrs. The reaction was then cooled to room temperature and filtered through celite, the celite was washed with ethyl acetate. The solvent was evaporated and chromatography of the resulting solid on silica gel (25%EtOAc/Hexane) gave the desired product (2.64 g, 70%). 1H NMR (CD3COCD3): δ7.75 (s, 1H), 7.70 (d, 1H), 7.44 (dd, 1H), 6.25(bs, 2H).
Quantity
5 g
Type
reactant
Reaction Step One
Name
copper(I) cyanide
Quantity
2.05 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Yield
70%

Synthesis routes and methods II

Procedure details

A solution of 2-bromo-5-nitroaniline (10 g, 46 mmol) in DMF (100 mL) and pyridine (40 mL, 490 mmol) was treated with copper(I) cyanide (11.5 g, 128 mmol). The mixture was heated at 160° C. for 2 days under a reflux condenser. After the mixture had cooled to room temperature, it was filtered through celite and washed with ethyl acetate. Concentration and silica gel chromatography using methylene chloride gave 5.57 g of 2-amino-4-nitro-benzonitrile (74%): 1H NMR (300 MHz, CDCl3) δ 7.72 (d, 1H), 7.67 (m, 2H), 4.9 (br, 2H); MS (m/e): 164.1 (M+1).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step One
Name
copper(I) cyanide
Quantity
11.5 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: Why is the mutagenicity of 2-amino-4-nitrobenzonitrile significant?

A1: [] this compound (also known as 2-cyano-4-nitroaniline) displays significantly higher mutagenicity compared to unsubstituted nitroanilines. This is noteworthy because it is a potential reduction product of various commercial azo dyes. These dyes, used in textiles and other applications, could degrade into this compound, raising concerns about environmental contamination and potential health risks. Understanding the mutagenic properties of this compound is crucial for assessing the safety of these dyes and developing strategies to mitigate potential hazards. You can read more about the structure-activity relationship of cyano-substituted nitroanilines in this study: .

Q2: What makes the synthesis of Varlitinib significant and how is this compound involved?

A2: [] Varlitinib is a small molecule inhibitor of epidermal growth factor receptor (EGFR) tyrosine kinase, showing potential as an anti-cancer drug. A key step in the efficient seven-step total synthesis of Varlitinib involves using this compound as a starting material. This highlights the compound's utility in constructing more complex molecules with potential therapeutic applications. For a detailed look at the synthesis process, refer to the research paper: .

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